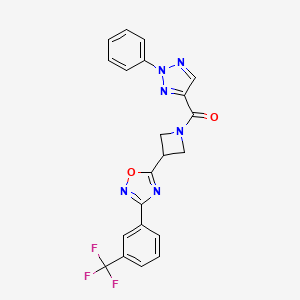

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

The compound “(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a heterocyclic hybrid molecule integrating three pharmacologically significant motifs:

- 1,2,3-Triazole core: Known for its metabolic stability and hydrogen-bonding capacity, enhancing target binding .

- 1,2,4-Oxadiazole ring: A bioisostere for ester or amide groups, improving pharmacokinetic properties .

- The trifluoromethylphenyl substituent introduces lipophilicity and electron-withdrawing effects, which may influence receptor interactions and metabolic resistance .

Properties

IUPAC Name |

(2-phenyltriazol-4-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N6O2/c22-21(23,24)15-6-4-5-13(9-15)18-26-19(32-28-18)14-11-29(12-14)20(31)17-10-25-30(27-17)16-7-2-1-3-8-16/h1-10,14H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVVHSLUTVXYRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring , an oxadiazole moiety , and an azetidine structure , which contribute to its unique pharmacological properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have explored the anticancer properties of similar triazole and oxadiazole derivatives. For instance:

- Anticancer Efficacy : A study reported that derivatives containing oxadiazole exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds showed IC50 values of 0.67 µM against PC-3 (prostate cancer), 0.80 µM against HCT-116 (colon cancer), and 0.87 µM against ACHN (renal cancer) .

| Compound Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Triazole | PC-3 | 0.67 |

| Oxadiazole | HCT-116 | 0.80 |

| Oxadiazole | ACHN | 0.87 |

The mechanism by which triazole and oxadiazole derivatives exert their anticancer effects often involves:

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells.

- Inhibition of Key Enzymes : Some derivatives have been found to inhibit enzymes such as EGFR and Src, which are critical in cancer cell proliferation .

Case Studies

- Study on Triazole Derivatives : In a comparative study, several triazole derivatives were synthesized and evaluated for their cytotoxic effects against HeLa and MCF-7 cell lines using the MTT assay. The most effective compound demonstrated an IC50 value of 29 μM against HeLa cells .

- Oxadiazole Compounds : A specific oxadiazole derivative was noted for its ability to inhibit alkaline phosphatase with an IC50 value of 0.420 ± 0.012 μM, showcasing its potential as an anticancer agent .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Triazole Variants : The target compound’s 1,2,3-triazole differs from the 1,2,4-triazoles in , and , which often exhibit altered binding kinetics due to nitrogen positioning.

Oxadiazole vs. Other Heterocycles : The 1,2,4-oxadiazole in the target compound provides greater metabolic stability compared to semicarbazide () or benzothiazole () derivatives, as oxadiazoles resist enzymatic hydrolysis .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions, including cyclization and coupling steps. Key challenges include controlling regioselectivity in triazole formation and optimizing oxadiazole ring closure. Reaction conditions such as temperature (60–80°C for oxadiazole formation) and pH (neutral to slightly basic for azetidine coupling) are critical. Solvents like DMF or THF are often used to stabilize intermediates. Yield optimization requires iterative adjustment of stoichiometry and catalyst loading (e.g., Cu(I) for click chemistry) .

Example Reaction Conditions Table

| Step | Key Reagents/Conditions | Yield Range |

|---|---|---|

| Triazole formation | CuSO₄·5H₂O, sodium ascorbate, 60°C | 65–75% |

| Oxadiazole cyclization | NH₂OH·HCl, DMF, reflux | 50–60% |

| Azetidine coupling | EDC/HOBt, DCM, rt | 70–80% |

Q. Which spectroscopic and analytical methods are most effective for structural confirmation?

A combination of -/-NMR (to confirm aryl and heterocyclic proton environments), FT-IR (to identify carbonyl and C-F stretches), and high-resolution mass spectrometry (HRMS) is essential. X-ray crystallography is recommended for resolving stereochemical ambiguities in the azetidine and triazole moieties .

Q. What preliminary biological screening assays are recommended for this compound?

Start with in vitro assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorometric assays for kinases or proteases. Note: The trifluoromethyl group may enhance membrane permeability, but assay pH must be controlled to avoid false negatives due to solubility issues .

Advanced Research Questions

Q. How does the trifluoromethyl group influence pharmacokinetics and target binding?

Computational studies (DFT, molecular docking) indicate that the CF₃ group enhances lipophilicity (logP +0.5–1.0) and stabilizes hydrophobic interactions with target proteins. In vitro metabolic stability assays (e.g., liver microsomes) show reduced CYP450-mediated oxidation due to electron-withdrawing effects. Contrasting bioactivity results in different assays may arise from CF₃-induced steric hindrance in certain binding pockets .

Q. What strategies resolve contradictions in reported bioactivity data?

- Assay standardization : Use consistent cell lines (e.g., ATCC-certified) and control compounds.

- Solubility adjustments : Employ co-solvents (≤1% DMSO) or nanoformulations.

- SAR analysis : Synthesize analogs (e.g., replace CF₃ with CH₃ or Cl) to isolate substituent effects. Example: A study found that replacing CF₃ with CH₃ reduced antifungal activity by 50%, highlighting CF₃'s role in target affinity .

Q. What in silico models predict off-target interactions or toxicity?

- Docking : Use AutoDock Vina with Protein Data Bank (PDB) targets (e.g., COX-2, EGFR).

- ADMET prediction : SwissADME for bioavailability; ProTox-II for hepatotoxicity risk.

- MD simulations : GROMACS for stability of ligand-protein complexes over 100 ns. Note: False positives may occur if force fields underestimate fluorine’s van der Waals radius .

Q. How can regioselectivity issues in triazole synthesis be mitigated?

- Catalyst optimization : Use Cu(I)-TBTA complexes to favor 1,4-disubstituted triazoles.

- Microwave-assisted synthesis : Reduces side reactions (e.g., 120°C, 20 min, 80% yield).

- Protecting groups : Temporarily block reactive azetidine amines during cycloaddition .

Methodological Recommendations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.